molecular formula C6H12N2O3 B1202192 1-[Ethyl(nitroso)amino]ethyl acetate CAS No. 58431-24-6

1-[Ethyl(nitroso)amino]ethyl acetate

Cat. No.: B1202192
CAS No.: 58431-24-6
M. Wt: 160.17 g/mol
InChI Key: LESGGVOITRCSDN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name , 1-[ethyl(nitroso)amino]ethyl acetate, reflects its molecular architecture: an ethyl group, a nitrosoamino moiety, and an acetoxyethyl chain. Its molecular formula is $$ \text{C}6\text{H}{12}\text{N}2\text{O}3 $$, with a molecular weight of 176.17 g/mol. The structure features a central secondary amine nitrogen atom bonded to both an ethyl group ($$-\text{C}2\text{H}5$$) and a nitroso group ($$-\text{N}=\text{O}$$), while the acetoxyethyl substituent ($$-\text{O}(\text{C}=\text{O})\text{CH}_3$$) is attached to the adjacent carbon.

Key identifiers include:

  • CAS Registry Number : 63341-77-5
  • Synonyms : Ethyl(1-acetoxyethyl)nitrosamine, N-ethyl-N-(α-acetoxyethyl)nitrosamine
  • SMILES Notation : $$ \text{CCN(C(C)OC(=O)C)N=O} $$

The compound’s nomenclature adheres to IUPAC guidelines, prioritizing functional group hierarchy (nitroso > ester > amine).

Classification within N-Nitrosamines Group

N-Nitrosamines are classified based on their amine backbone and substitution patterns. This compound falls under secondary aliphatic nitrosamines , where the nitroso group is bonded to a secondary amine nitrogen. This classification aligns with structurally similar compounds like N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA), which are well-documented carcinogens.

A comparative analysis of select nitrosamines:

Compound Molecular Formula CAS Number Key Structural Features
This compound $$ \text{C}6\text{H}{12}\text{N}2\text{O}3 $$ 63341-77-5 Secondary amine, ester functional group
N-Nitrosodiethylamine (NDEA) $$ \text{C}4\text{H}{10}\text{N}_2\text{O} $$ 55-18-5 Symmetric diethyl substitution
N-Nitrosodimethylamine (NDMA) $$ \text{C}2\text{H}6\text{N}_2\text{O} $$ 62-75-9 Symmetric dimethyl substitution

The presence of the ester group in this compound introduces unique hydrolytic and metabolic pathways compared to simpler nitrosamines.

Historical Context in Chemical Research

The study of N-nitrosamines began in the 19th century, but their carcinogenic potential was not recognized until the mid-20th century. William Lijinsky’s seminal work in the 1970s linked nitrosamines to tumorigenesis, prompting regulatory scrutiny. This compound emerged as a research focus in the 1980s, driven by its detection in synthetic intermediates and environmental matrices.

Early syntheses leveraged the reaction of secondary amines with nitrous acid or nitrosating agents, a method still relevant today. For instance, the compound can form via nitrosation of N-ethylaminoethanol acetate in acidic conditions. Its structural elucidation was advanced by spectroscopic techniques such as NMR and mass spectrometry, which confirmed the nitrosoamino and ester functionalities.

Significance in Environmental and Pharmaceutical Sciences

Environmental Relevance

This compound has been detected in agricultural regions, where nitrogen fertilizers and pesticides serve as precursors. Studies in China’s Jianghan Plain linked its presence in groundwater to pesticide runoff, with concentrations up to 52 ng/L. The compound’s stability in aqueous environments and potential for in situ formation via nitrosation reactions underscore its role as an emerging contaminant.

Pharmaceutical Implications

In drug manufacturing, this compound is a nitrosamine drug substance-related impurity (NDSRI) . It can form during API synthesis when secondary amines react with nitrite residues in excipients. Regulatory agencies like the FDA and EMA mandate strict control of such impurities due to genotoxic risks, with acceptable intake limits as low as 26.5 ng/day. Mitigation strategies include:

  • Using nitrite scavengers (e.g., ascorbic acid)
  • Optimizing synthesis conditions to minimize amine-nitrite interactions

Properties

CAS No.

58431-24-6

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

1-[ethyl(nitroso)amino]ethyl acetate

InChI

InChI=1S/C6H12N2O3/c1-4-8(7-10)5(2)11-6(3)9/h5H,4H2,1-3H3

InChI Key

LESGGVOITRCSDN-UHFFFAOYSA-N

SMILES

CCN(C(C)OC(=O)C)N=O

Canonical SMILES

CCN(C(C)OC(=O)C)N=O

Synonyms

N(alpha)-acetoxyethyl-N-ethylnitrosamine
N-alpha-acetoxyethyl-N-ethylnitrosamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nitroso Compounds

Structural Analogues and Their Properties

Key Observations :
  • Conformational Stability : Ethyl nitroso derivatives exhibit higher rotational barriers (e.g., 10–15 kcal/mol) compared to methyl analogues due to steric hindrance, as shown in indolizine-based nitroso compounds .
  • Synthetic Versatility : Carbamoyl-nitroso derivatives (e.g., C₆H₁₁N₃O₄) enable stereospecific transformations, whereas dinitrosoethylenediamines are prone to decomposition in acidic conditions .

Reactivity and Stability

  • Cyclopropanation : Ethyl nitrodiazoacetate (structurally related) undergoes Rh(II)-catalyzed cyclopropanation with alkenes, forming nitrocyclopropanes. The ethyl ester group enhances electron-withdrawing effects, improving cyclopropane yields compared to methyl esters .
  • Oxidation Sensitivity: Nitroso intermediates (e.g., SMX-NO in ) are prone to oxidation to nitro groups under acidic conditions, a trait shared by 1-[Ethyl(nitroso)amino]ethyl acetate .
  • Solvent Stability : Ethyl acetate is commonly used as a reaction medium for nitroso compounds due to its moderate polarity and ability to stabilize intermediates .

Preparation Methods

Synthesis of Ethylaminoethyl Alcohol

The precursor ethylaminoethyl alcohol (Et-NH-CH₂-CH₂-OH) is synthesized via nucleophilic ring-opening of ethylene oxide by ethylamine. This reaction proceeds under mild conditions (20–40°C) in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Reaction Scheme:

Et-NH2+ethylene oxideEt-NH-CH2-CH2-OH\text{Et-NH}2 + \text{ethylene oxide} \rightarrow \text{Et-NH-CH}2\text{-CH}_2\text{-OH}

Key parameters:

  • Molar ratio : Ethylamine to ethylene oxide (1:1.2) ensures complete conversion.

  • Reaction time : 6–8 hours under nitrogen atmosphere.

  • Yield : ~85% after distillation.

Acetylation of the Hydroxyl Group

The hydroxyl group of ethylaminoethyl alcohol is acetylated using acetic anhydride in the presence of a catalytic base (e.g., pyridine or 4-dimethylaminopyridine [DMAP]).

Reaction Conditions:

  • Solvent : Dichloromethane or ethyl acetate.

  • Temperature : 0–5°C to minimize side reactions.

  • Workup : Sequential washing with dilute HCl (1 M) and sodium bicarbonate to remove excess reagents.

Reaction Scheme:

Et-NH-CH2-CH2-OH+(CH3CO)2ODMAPEt-NH-CH2-CH2-OAc+CH3COOH\text{Et-NH-CH}2\text{-CH}2\text{-OH} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DMAP}} \text{Et-NH-CH}2\text{-CH}2\text{-OAc} + \text{CH}_3\text{COOH}

Yield : 78–92% after column chromatography (silica gel, hexane/ethyl acetate).

Nitrosation of the Secondary Amine

The secondary amine in ethylaminoethyl acetate undergoes nitrosation using sodium nitrite (NaNO₂) in acidic media (HCl or H₂SO₄). This step introduces the nitroso (-N=O) group, forming the target compound.

Optimized Protocol:

  • Dissolve ethylaminoethyl acetate (1 equiv) in chilled 1 M HCl.

  • Add NaNO₂ (1.1 equiv) in aqueous solution dropwise at 0–5°C.

  • Stir for 2–4 hours under nitrogen.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Reaction Scheme:

Et-NH-CH2-CH2-OAc+NaNO2+HClEt-N(NO)-CH2-CH2-OAc+NaCl+H2O\text{Et-NH-CH}2\text{-CH}2\text{-OAc} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Et-N(NO)-CH}2\text{-CH}2\text{-OAc} + \text{NaCl} + \text{H}2\text{O}

Critical Parameters:

  • Acid choice : HCl minimizes side reactions compared to H₂SO₄.

  • Temperature : Sub-10°C prevents nitroso group decomposition.

  • Yield : 65–75% after recrystallization (ethyl acetate/hexane).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.25 (t, 3H, CH₃CH₂), 1.98 (s, 3H, OAc), 3.45 (q, 2H, CH₂NH), 4.15 (t, 2H, CH₂OAc), 4.30 (q, 2H, CH₂N(NO)).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (N=O).

  • MS (ESI) : [M + H]⁺ = 185.1, [M + Na]⁺ = 207.1.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity. Genotoxic impurities (e.g., nitrosoamine dimers) are controlled to <0.1% via LC-MS.

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Acetylation : Ethyl acetate is preferred for its low toxicity and ease of recovery.

  • Nitrosation : Dichloromethane enables efficient phase separation but requires stringent ventilation.

Comparative Analysis of Methodologies

ParameterEthylaminoethyl Alcohol RouteAlternative Routes (e.g., Direct Nitrosation)
Total Yield 65–75%40–50%
Purity >98%85–90%
Scalability High (kg-scale demonstrated)Limited by intermediate instability
Cost Efficiency ModerateHigh (due to costly reagents)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[ethyl(nitroso)amino]ethyl acetate, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via oxidation of oximes with lead tetraacetate in the presence of carboxylic acids, yielding acyloxy nitroso derivatives. Key intermediates (e.g., oximes) should be monitored using IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and NMR to confirm nitroso group configuration .
  • Data : X-ray crystallography confirms the bent "nitroxyl-like" geometry of nitroso groups .

Q. How can researchers assess the stability of this compound under varying conditions?

  • Methodology : Stability assays should include:

  • Thermal analysis : Monitor decomposition products (e.g., nitro compounds, olefins) via GCMS or HPLC .
  • pH-dependent hydrolysis : Kinetic studies show hydrolysis rates increase under alkaline conditions, releasing HNO (detected via nitrous oxide dimerization) .
    • Contradictions : Decomposition pathways vary; some studies report nitro compounds as byproducts , while others emphasize HNO release .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients to separate nitroso compounds from polar byproducts .
  • Crystallization : Aqueous methanol or ethyl acetate recrystallization improves purity, as shown in steroid-derived nitroso compound studies .

Advanced Research Questions

Q. How does the structure of the acyl group influence the hydrolysis kinetics and HNO release efficiency?

  • Methodology : Compare hydrolysis rates of analogs (e.g., cyclohexyl vs. ethyl acyl groups) using UV-Vis or chemiluminescence to quantify HNO.
  • Data : Bulky acyl groups slow hydrolysis due to steric hindrance, while electron-withdrawing groups accelerate it .
  • Table :

Acyl GroupHydrolysis Rate (k, s⁻¹)HNO Yield (%)
Ethyl0.1585
Cyclohexyl0.0462

Q. What mechanistic insights explain contradictory reports on decomposition products?

  • Analysis : Decomposition pathways depend on reaction conditions:

  • Thermolysis : Produces olefins and nitro compounds via radical intermediates .
  • Photolysis : Generates nitroxides and nitric oxide .
    • Resolution : Use radical traps (e.g., TEMPO) or isotopic labeling to distinguish pathways .

Q. How can this compound be utilized in cascade reactions for complex heterocycle synthesis?

  • Methodology :

  • Rhodium-catalyzed C–H functionalization : The nitroso group directs regioselective C–H addition to ethyl 2-oxoacetate, enabling indazole synthesis via [2+2] cycloaddition .
  • Tandem electrocyclization/cycloaddition : Nitroso acetals serve as precursors for spirocyclic amino alcohols under hydrogenolysis .

Q. What analytical techniques resolve challenges in detecting transient intermediates (e.g., HNO) during reactions?

  • Approach :

  • Ferric heme trapping : HNO reacts with Fe(III)-heme to form stable Fe(II)-NO complexes, detectable via EPR .
  • Competitive quenching : Thiols (e.g., glutathione) inhibit nitrous oxide formation, confirming HNO intermediacy .

Contradiction Analysis

  • Nitroso vs. Oxime Intermediates : Early studies misattributed oximes as nitroso compounds . Modern redox titrations and IR spectroscopy distinguish these species .
  • Biological vs. Chemical HNO Detection : While aortic ring relaxation assays suggest HNO bioactivity , chemical probes (e.g., phosphine-based sensors) provide direct evidence .

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